molecular formula C7H5BrFNS B1293193 4-Bromo-2-fluorothiobenzamide CAS No. 883230-66-8

4-Bromo-2-fluorothiobenzamide

Cat. No. B1293193
M. Wt: 234.09 g/mol
InChI Key: GNDSJPDFKJKCCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-fluorothiobenzamide involves various strategies. For instance, the synthesis of 4-[18F]Fluorophenol, which is a related compound, is achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride with subsequent deprotection, yielding the product in 34 to 36% radiochemical yield . Another related synthesis involves the preparation of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes through a Br/Li exchange with BuLi and subsequent reactions with alkyl isothiocyanates and isocyanates . Additionally, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with optimization of reaction conditions .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide was confirmed by 1H NMR, 13C NMR, and MS . Similarly, the structure of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was confirmed by 1H NMR and mass spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse. For instance, the synthesis of 4-Bromo-2-fluorobiphenyl by a one-pot method involves diazotization and coupling reactions, with optimization of reaction parameters such as temperature and time . The synthesis of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives involves regioselective introduction of the methylthio moiety and further functionalization . A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, was developed using a diazotization method that avoids the use of palladium and toxic phenylboronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through their synthesis and characterization processes. For example, the synthesis of 4-Bromo-2-fluorobiphenyl involves optimizing reaction conditions to achieve a yield of 63.85%, with a significant reduction in the cost of acidic reagents by using composite acid . The practical synthesis of 4-fluoro-2-(methylthio)benzylamine and its derivatives showcases the regioselectivity and functionalization strategies to obtain the desired products .

Safety And Hazards

While specific safety and hazard information for 4-Bromo-2-fluorothiobenzamide is not available, it’s important to handle all chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

4-bromo-2-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDSJPDFKJKCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287858
Record name 4-Bromo-2-fluorobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorothiobenzamide

CAS RN

883230-66-8
Record name 4-Bromo-2-fluorobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883230-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluorobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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